Butyl rhodamine B
Overview
Description
Butyl rhodamine B, also known as butyl rhodamine, is a synthetic organic dye belonging to the xanthene class. It is characterized by its vibrant red color and is commonly used in various applications, including dyeing, fluorescence microscopy, and as a tracer dye. The compound is known for its excellent solubility in organic solvents and its ability to fluoresce under specific conditions .
Scientific Research Applications
Butyl rhodamine B has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Biology: The compound is employed in fluorescence microscopy for staining and visualizing biological samples.
Medicine: this compound is used in diagnostic assays and as a tracer dye in medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl rhodamine B is typically synthesized through the reaction of rhodamine B with butyl alcohol in the presence of an acid catalyst. The process involves the esterification of rhodamine B, resulting in the formation of this compound. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Butyl rhodamine B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and non-fluorescent.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced leuco forms, and substituted compounds with varying functional groups .
Mechanism of Action
The mechanism of action of butyl rhodamine B involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a longer wavelength, making it useful in fluorescence-based applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, allowing for the visualization of cellular structures and processes .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A closely related compound with similar fluorescence properties but different solubility and stability characteristics.
Rhodamine 6G: Another xanthene dye with distinct absorption and emission spectra, used in similar applications.
Rhodamine 123: A mitochondrial dye used in cell biology for staining mitochondria.
Uniqueness
Butyl rhodamine B is unique due to its butyl ester group, which enhances its solubility in organic solvents and its stability under various conditions. This makes it particularly suitable for industrial applications and scientific research where these properties are advantageous .
Properties
IUPAC Name |
[9-(2-butoxycarbonylphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N2O3.ClH/c1-6-11-20-36-32(35)26-15-13-12-14-25(26)31-27-18-16-23(33(7-2)8-3)21-29(27)37-30-22-24(17-19-28(30)31)34(9-4)10-5;/h12-19,21-22H,6-11,20H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODCBGJJQHDBD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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